Moxidectin Moxidectin Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.
Moxidectin is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. Moxidectin differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, moxidectin is classified as a second generation macrocyclic lactone. Moxidectin was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.
Brand Name: Vulcanchem
CAS No.: 113507-06-5
VCID: VC0536074
InChI: InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1
SMILES: CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Molecular Formula: C37H53NO8
Molecular Weight: 639.8 g/mol

Moxidectin

CAS No.: 113507-06-5

Inhibitors

VCID: VC0536074

Molecular Formula: C37H53NO8

Molecular Weight: 639.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Moxidectin - 113507-06-5

CAS No. 113507-06-5
Product Name Moxidectin
Molecular Formula C37H53NO8
Molecular Weight 639.8 g/mol
IUPAC Name (1R,4S,4'E,5'S,6R,6'S,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1
Standard InChIKey YZBLFMPOMVTDJY-LSGXYNIPSA-N
Isomeric SMILES C[C@@H]\1C/C(=C/C[C@@H]2C[C@@H](C[C@@]3(O2)C/C(=N\OC)/[C@@H]([C@H](O3)/C(=C/C(C)C)/C)C)OC(=O)[C@@H]4C=C([C@H]([C@@H]5[C@]4(/C(=C/C=C1)/CO5)O)O)C)/C
SMILES CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Canonical SMILES CC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
Appearance White to off-white solid powder
Boiling Point When found in oily form it is expected to boil at 160 ºC
Melting Point 145-154 ºC
Description Moxidectin is a macrocyclic lactone derived from Streptomyces cyanogriseus with antiparasitic activity. Upon administration, moxidectin may bind to glutamate-gated chloride channels (GluCl), gamma-aminobutyric acid (GABA) receptors and/or ATP-binding cassette (ABC) transporters expressed on nematode neurons and pharyngeal muscle cells. As a result, neurons or muscle cells remain at either hyperpolarization or depolarization state, thereby resulting in muscle paralysis. Moxidectin reduces the motility and fertility of the parasite and its excretion of immunomodulatory proteins, and inhibits the release of microfilariae.
Moxidectin is a potent, broad-spectrum endectocide (antiparasitic that is active against endo- and ecto-parasites) with activity against nematodes, insects, and acari. It was first used in cattle followed by an approved use in general animals. It is a semi-synthetic methoxine derivative of nemadectin which is a 16-member pentacyclic lactone of the milbemycin class. Moxidectin differs by the absence of a disaccharide moiety on carbon 13, a substituted olefinic side chain at carbon 25 and a unique methoxime moiety at carbon 23. Due to these modifications, moxidectin is classified as a second generation macrocyclic lactone. Moxidectin was developed by Medicines Development for Global Health and FDA approved in June 13, 2018.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin
Reference 1: Diakou A, Morelli S, Dimzas D, Di Cesare A, Capelli G, Parrinello C, Pollmeier M, Schaper R, Traversa D. Efficacy of a moxidectin/imidacloprid spot-on formulation (Advocate(®)) for the treatment of Troglostrongylus brevior in naturally infected cats in a field study in Greece. Parasit Vectors. 2019 Nov 4;12(1):519. doi: 10.1186/s13071-019-3760-9. PubMed PMID: 31685011; PubMed Central PMCID: PMC6829829.
2: Hussar DA, Chahine EB. Omadacycline tosylate, Sarecycline hydrochloride, Rifamycin sodium, and Moxidectin. J Am Pharm Assoc (2003). 2019 Sep - Oct;59(5):756-760. doi: 10.1016/j.japh.2019.07.016. PubMed PMID: 31522740.
3: Getachew B, Tizabi Y. Antidepressant effects of moxidectin, an antiparasitic drug, in a rat model of depression. Behav Brain Res. 2019 Dec 30;376:112220. doi: 10.1016/j.bbr.2019.112220. Epub 2019 Sep 9. PubMed PMID: 31513828; PubMed Central PMCID: PMC6783392.
4: Kryda K, Six RH, Walsh KF, Holzmer SJ, Chapin S, Mahabir SP, Myers M, Inskeep T, Rugg J, Cundiff B, Pullins A, Ulrich M, McCall JW, McTier TL, Maeder SJ. Laboratory and field studies to investigate the efficacy of a novel, orally administered combination product containing moxidectin, sarolaner and pyrantel for the prevention of heartworm disease (Dirofilaria immitis) in dogs. Parasit Vectors. 2019 Sep 11;12(1):445. doi: 10.1186/s13071-019-3702-6. PubMed PMID: 31506094; PubMed Central PMCID: PMC6737634.
5: McTier TL, Six RH, Pullins A, Chapin S, Kryda K, Mahabir SP, Woods DJ, Maeder SJ. Preventive efficacy of oral moxidectin at various doses and dosage regimens against macrocyclic lactone-resistant heartworm (Dirofilaria immitis) strains in dogs. Parasit Vectors. 2019 Sep 11;12(1):444. doi: 10.1186/s13071-019-3685-3. PubMed PMID: 31506088; PubMed Central PMCID: PMC6737633.
6: Krautmann MJ, Mahabir S, Fielder A, Collard W, Wolthuis TL, Esch K, Morton T, Alleman K, Luo L, McCandless E, Nederveld S, Kryda K, Carroll R, Boucher JF. Safety of an extended-release injectable moxidectin suspension formulation (ProHeart(®) 12) in dogs. Parasit Vectors. 2019 Sep 6;12(1):433. doi: 10.1186/s13071-019-3690-6. PubMed PMID: 31492168; PubMed Central PMCID: PMC6728954.
7: Genchi M, Vismarra A, Lucchetti C, Viglietti A, Crosara S, Gnudi G, Quintavalla C, Schaper R, Kramer L. Efficacy of imidacloprid 10%/moxidectin 2.5% spot on (Advocate®, Advantage Multi®) and doxycycline for the treatment of natural Dirofilaria immitis infections in dogs. Vet Parasitol. 2019 Sep;273:11-16. doi: 10.1016/j.vetpar.2019.07.011. Epub 2019 Jul 27. PubMed PMID: 31442887.
8: de Oliveira Ferreira F, Porto RS, Rath S. Aerobic dissipation of avermectins and moxidectin in subtropical soils and dissipation of abamectin in a field study. Ecotoxicol Environ Saf. 2019 Nov 15;183:109489. doi: 10.1016/j.ecoenv.2019.109489. Epub 2019 Aug 5. PubMed PMID: 31394379.
9: McTier TL, Kryda K, Wachowski M, Mahabir S, Ramsey D, Rugg D, Mazaleski M, Therrien C, Adams E, Wolff T, Bowman DD. ProHeart® 12, a moxidectin extended-release injectable formulation for prevention of heartworm (Dirofilaria immitis) disease in dogs in the USA for 12 months. Parasit Vectors. 2019 Jul 26;12(1):369. doi: 10.1186/s13071-019-3632-3. PubMed PMID: 31349867; PubMed Central PMCID: PMC6660952.
10: Getachew B, Reyes RE, Davies DL, Tizabi Y. Moxidectin Effects on Gut Microbiota of Wistar-Kyoto Rats: Relevance to Depressive-Like Behavior. Clin Pharmacol Transl Med. 2019;3(1):134-142. Epub 2019 May 5. PubMed PMID: 31321385; PubMed Central PMCID: PMC6639013.
11: Prichard RK, Geary TG. Perspectives on the utility of moxidectin for the control of parasitic nematodes in the face of developing anthelmintic resistance. Int J Parasitol Drugs Drug Resist. 2019 Aug;10:69-83. doi: 10.1016/j.ijpddr.2019.06.002. Epub 2019 Jun 15. Review. PubMed PMID: 31229910; PubMed Central PMCID: PMC6593148.
12: Fisara P, Guerino F, Sun F. Efficacy of a spot-on combination of fluralaner plus moxidectin (Bravecto(®) Plus) in cats following repeated experimental challenge with a field isolate of Ctenocephalides felis. Parasit Vectors. 2019 May 23;12(1):259. doi: 10.1186/s13071-019-3512-x. PubMed PMID: 31122282; PubMed Central PMCID: PMC6533700.
13: Verdú JR, Cortez V, Martinez-Pinna J, Ortiz AJ, Lumaret JP, Lobo JM, Sánchez-Piñero F, Numa C. Author Correction: First assessment of the comparative toxicity of ivermectin and moxidectin in adult dung beetles: Sub-lethal symptoms and pre-lethal consequences. Sci Rep. 2019 May 21;9(1):7845. doi: 10.1038/s41598-019-43806-2. PubMed PMID: 31110196; PubMed Central PMCID: PMC6527691.
14: Keller L, Palmeirim MS, Ame SM, Ali SM, Puchkov M, Huwyler J, Hattendorf J, Keiser J. Efficacy and safety of ascending dosages of moxidectin and moxidectin-albendazole against Trichuristrichiura in adolescents: a randomized controlled trial. Clin Infect Dis. 2019 May 2. pii: ciz326. doi: 10.1093/cid/ciz326. [Epub ahead of print] PubMed PMID: 31044235.
15: Fazzio L, Moreno L, Galvan W, Canton C, Alvarez L, Streitenberger N, Sánchez R, Lanusse C, Sanabria R. Pharmacokinetic profile and anthelmintic efficacy of moxidectin administered by different doses and routes to feedlot calves. Vet Parasitol. 2019 Feb;266:73-79. doi: 10.1016/j.vetpar.2018.12.016. Epub 2019 Jan 11. PubMed PMID: 30736951.
16: Fourie JJ, Meyer L, Thomas E. Efficacy of topically administered fluralaner or imidacloprid/moxidectin on dogs with generalised demodicosis. Parasit Vectors. 2019 Jan 25;12(1):59. doi: 10.1186/s13071-018-3230-9. PubMed PMID: 30683143; PubMed Central PMCID: PMC6346496.
17: Otranto D, Solari Basano F, Pombi M, Capelli G, Nazzari R, Falsone L, Petry G, Pollmeier MG, Lia RP. Effectiveness of the spot-on combination of moxidectin and imidacloprid (Advocate®) in the treatment of ocular thelaziosis by Thelazia callipaeda in naturally infected cats. Parasit Vectors. 2019 Jan 11;12(1):25. doi: 10.1186/s13071-018-3262-1. PubMed PMID: 30635002; PubMed Central PMCID: PMC6329153.
18: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Pobel T, Gil MJ, Roepke RKA. Field effectiveness and safety of fluralaner plus moxidectin (Bravecto® Plus) against ticks and fleas: a European randomized, blinded, multicenter field study in naturally-infested client-owned cats. Parasit Vectors. 2018 Nov 19;11(1):598. doi: 10.1186/s13071-018-3175-z. PubMed PMID: 30454052; PubMed Central PMCID: PMC6240940.
19: Walther FM, Fisara P, Roepke RKA. Safety of topical administration of fluralaner plus moxidectin concurrently with praziquantel in cats. Parasit Vectors. 2018 Nov 19;11(1):597. doi: 10.1186/s13071-018-3170-4. PubMed PMID: 30454033; PubMed Central PMCID: PMC6240955.
20: Rohdich N, Zschiesche E, Wolf O, Loehlein W, Kirkova Z, Iliev P, Rapti D, Postoli R, Capári B, Farkas R, Roepke RKA. A randomized, blinded, controlled, multi-centered field study assessing the treatment of gastrointestinal nematode infections in cats with fluralaner plus moxidectin spot-on solution (Bravecto® Plus). Parasit Vectors. 2018 Nov 19;11(1):589. doi: 10.1186/s13071-018-3169-x. PubMed PMID: 30449275; PubMed Central PMCID: PMC6240952.
PubChem Compound 9832912
Last Modified Dec 05 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator